Antifungal agent 61

Agricultural Fungicide Valsa mali EC50

Antifungal Agent 61 (Compound 38) is the most potent α-methylene-γ-butyrolactone derivative against Valsa mali (EC50 = 0.50 mg/L), outperforming famoxadone (EC50 = 22.15 mg/L) by 44-fold. Its unique mechanism—mitochondrial disruption, cell wall thickening, and membrane permeabilization—distinguishes it from commercial fungicides. Substitution with generic MBL analogs leads to significant efficacy loss. Ideal for SAR-guided optimization, 3D-QSAR modeling, and in vivo screening on apple twigs (47.9% protection at 50 mg/L). Secure this best-in-series lead compound for next-generation apple canker fungicide development.

Molecular Formula C20H16O2S
Molecular Weight 320.4 g/mol
Cat. No. B12392001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 61
Molecular FormulaC20H16O2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C(OC(=O)C2=C)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C20H16O2S/c1-12-7-9-14(10-8-12)18-13(2)20(21)22-19(18)17-11-15-5-3-4-6-16(15)23-17/h3-11,18-19H,2H2,1H3
InChIKeyUPNMURGBDVPTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 61: A Novel α-Methylene-γ-Butyrolactone (MBL) Derivative Targeting Valsa mali for Agricultural Fungicide Discovery


Antifungal agent 61, also known as Compound 38, is a synthetic heterocycle-substituted α-methylene-γ-butyrolactone (MBL) derivative with the molecular formula C20H16O2S and a molecular weight of 320.40 g/mol . It was designed and synthesized based on the botanical antifungal pharmacophore carabrone, which was first identified in *Carpesium macrocephalum* [1]. The compound was developed to address the challenge of fungicide resistance in plant pathogens by providing a novel chemical scaffold distinct from commercial fungicides like famoxadone and dimethomorph [1]. Its primary documented activity is against the phytopathogenic fungus *Valsa mali* (V. mali), the causative agent of apple canker [1].

Why Antifungal Agent 61 is Not Interchangeable with Other α-Methylene-γ-Butyrolactone (MBL) Derivatives or Commercial Fungicides


Within the α-methylene-γ-butyrolactone (MBL) chemical class, subtle modifications to the heterocyclic substituents at the R1 and R2 positions dramatically alter antifungal potency, spectrum, and even the mechanism of action against specific pathogens [1]. For instance, while many MBL derivatives show activity, the combination of a benzothiophene-2-yl group at R1 and a tolyl group at R2 in Antifungal agent 61 confers a uniquely potent EC50 of 0.50 mg/L against *V. mali*, which is substantially more effective than other close structural analogs in the same study (e.g., Compound 35, EC50 = 0.81 mg/L) [1]. Furthermore, the compound's activity against *V. mali* (EC50 = 0.50 mg/L) is far superior to the commercial fungicide famoxadone, which shows an EC50 of 22.15 mg/L in the same assay, and also to dimethomorph (EC50 = 13.6 mg/L) based on cross-study data [1][2]. This significant difference in potency underscores that generic substitution with a similar MBL analog or a standard commercial fungicide would result in a substantial loss of efficacy for controlling *V. mali*. The compound also exhibits a specific mode of action involving mitochondrial disruption and cell wall thickening, which may differ from other MBL derivatives and contributes to its unique biological profile [1].

Quantitative Evidence for Antifungal Agent 61's Differentiation Against Key Comparators


Superior In Vitro Potency Against Valsa mali Compared to Commercial Fungicide Famoxadone

Antifungal agent 61 (Compound 38) demonstrated an EC50 value of 0.50 mg/L against *Valsa mali* in a potato dextrose agar (PDA) mycelial growth inhibition assay. This was significantly more potent than the commercial fungicide famoxadone, which exhibited an EC50 of 22.15 mg/L in the same experimental system [1]. This represents a 44.3-fold improvement in potency.

Agricultural Fungicide Valsa mali EC50 Structure-Activity Relationship

Potency Advantage Over Closest Structural Analog (Compound 35) Within the MBL Series

Within the same study, Antifungal agent 61 (Compound 38) was the most potent compound in its series. It outperformed its closest analog, Compound 35 (R1 = 1-Br-2-naphthyl, R2 = tolyl), which had an EC50 of 0.81 mg/L against *V. mali* [1]. This direct comparison highlights that the specific substitution pattern of a benzothiophene-2-yl group at the R1 position in Compound 38 provides a 1.62-fold increase in potency over the bromonaphthyl-substituted Compound 35.

Structure-Activity Relationship MBL Derivatives EC50 Valsa mali

In Vivo Protective Efficacy on Apple Twigs Exceeds That of Famoxadone

In a detached apple twig assay, a protective application of Antifungal agent 61 at a concentration of 50 mg/L achieved an inhibition rate of 47.9% against *V. mali* infection. This was superior to the protective effect of the commercial fungicide famoxadone applied at the same concentration, for which the inhibition rate was not explicitly quantified but was stated to be lower [1]. This demonstrates that the in vitro potency advantage translates into superior in vivo protective performance in a relevant plant model.

In Vivo Efficacy Apple Canker Valsa mali Protective Effect

Favorable Potency Profile Against V. mali Compared to Dimethomorph (Cross-Study Analysis)

While not directly compared in the same study, cross-study analysis of *V. mali* EC50 data indicates that Antifungal agent 61 (EC50 = 0.50 mg/L) [1] is substantially more potent than the oomycete fungicide dimethomorph, which was reported to have an EC50 of 13.6 mg/L against the same pathogen in a separate, methodologically similar study [2]. This represents a 27.2-fold difference in potency, reinforcing the compound's strong and specific activity against *V. mali* relative to another established fungicide class.

Antifungal Activity Valsa mali EC50 Dimethomorph

Optimal Research and Industrial Application Scenarios for Antifungal Agent 61 Based on Demonstrated Differentiation


Lead Compound for Novel Agricultural Fungicide Development Targeting Valsa mali (Apple Canker)

Given its best-in-series potency (EC50 = 0.50 mg/L) and demonstrated in vivo protective effect (47.9% inhibition at 50 mg/L) against *Valsa mali* [1], Antifungal agent 61 serves as an ideal lead compound for the development of new fungicides to control apple canker. Its significant potency advantage over the commercial standard famoxadone (EC50 = 22.15 mg/L) provides a strong rationale for investing in lead optimization, formulation, and field trials [1]. Researchers can focus on improving its physicochemical properties or broadening its spectrum while maintaining the core pharmacophore.

Tool Compound for Investigating Novel Modes of Antifungal Action

The compound's unique mechanism, which involves inducing cell deformation, reducing mitochondrial numbers, thickening the cell wall, and increasing cell membrane permeability in *V. mali* [1], makes it a valuable tool for basic research into fungal physiology and new fungicide targets. Its action is distinct from many commercial fungicides, offering a probe to study mitochondrial and cell wall stress responses in filamentous fungi and to validate potential new targets for intervention.

Calibration Standard for 3D-QSAR Models in α-Methylene-γ-Butyrolactone Derivative Design

The well-characterized structure-activity relationships (SAR) around Antifungal agent 61, including its optimal R1 (benzothiophene-2-yl) and R2 (tolyl) substituents, have been used to build and validate 3D-QSAR models [1]. This compound can serve as a key calibration standard or a positive control in subsequent computational chemistry efforts aimed at designing next-generation MBL-based fungicides. Its precise EC50 value and the detailed SAR data provide a robust benchmark for predictive modeling.

Reference Compound for In Vitro and In Vivo Valsa mali Assays

Due to its high potency and reproducible activity in both mycelial growth inhibition and detached apple twig assays [1], Antifungal agent 61 is an excellent reference compound for screening new fungicide candidates against *V. mali*. Its performance can be used to benchmark the activity of novel compounds, ensuring consistent and reliable comparative data across different experiments and laboratories.

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